molecular formula C21H18FN3O2S B2853374 3-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034498-29-6

3-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2853374
CAS No.: 2034498-29-6
M. Wt: 395.45
InChI Key: YTWWRYVVYNRLJU-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H18FN3O2S and its molecular weight is 395.45. The purity is usually 95%.
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Biological Activity

The compound 3-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and various activities associated with this compound, drawing from diverse research findings.

Structural Characteristics

This compound belongs to the pyrazole class, characterized by its unique structural features:

  • Fluorophenyl group : Enhances lipophilicity and biological activity.
  • Furan-thiophene moiety : Imparts additional pharmacological properties.
  • Carboxamide functional group : Potentially involved in biological interactions.

The molecular formula is C20H18F1N3O2SC_{20}H_{18}F_{1}N_{3}O_{2}S with a molecular weight of 355.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazole ring : Utilizing diazo compounds and appropriate precursors.
  • Introduction of substituents : Employing coupling reactions to attach the furan-thiophene and fluorophenyl groups.
  • Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In studies, compounds with similar structural motifs have shown:

  • COX inhibition : Selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways.
  • In vivo efficacy : In models such as carrageenan-induced paw edema, these compounds demonstrated substantial reduction in inflammation, suggesting a promising therapeutic application in treating inflammatory diseases .

Anticancer Activity

The compound's structure may also confer anticancer properties:

  • Cell viability assays : Compounds with similar scaffolds have been tested against various cancer cell lines, showing IC50 values indicating potent cytotoxicity .
  • Mechanism of action : The interaction with specific kinases and induction of apoptosis in cancer cells have been observed, highlighting its potential as an anticancer agent.

Case Studies

Several studies have explored the biological activity of related compounds:

Study ReferenceCompoundBiological ActivityFindings
Pyrazole derivativesAnti-inflammatorySignificant reduction in edema (IC50 values comparable to standard NSAIDs).
Thiophene-pyrazole hybridsCytotoxicityNotable cytotoxic effects against doxorubicin-resistant cell lines.
Imidazo-pyridine derivativesAntiproliferativeEffective against FLT3 mutations in AML cell lines, inducing apoptosis.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme inhibition : Binding to active sites on COX enzymes, leading to decreased prostaglandin synthesis.
  • Receptor modulation : Interaction with cellular receptors involved in inflammatory and apoptotic pathways.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-25-19(12-18(24-25)14-2-4-16(22)5-3-14)21(26)23-10-8-17-6-7-20(28-17)15-9-11-27-13-15/h2-7,9,11-13H,8,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWWRYVVYNRLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=CC=C(S3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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